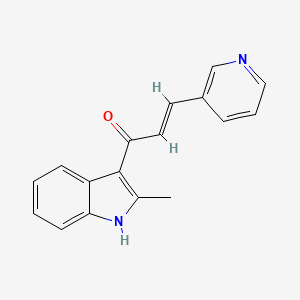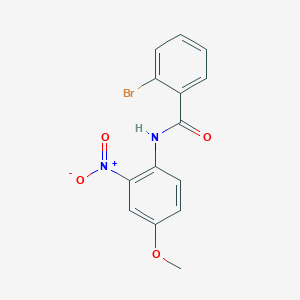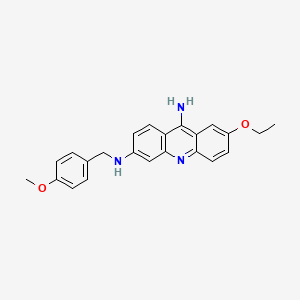
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, also known as DFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. In cancer cells, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to activate the caspase cascade, leading to apoptosis. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. One of the potential areas of research is the development of novel drug delivery systems to improve the solubility and bioavailability of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone. Finally, the potential use of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is a promising synthetic compound with a wide range of potential therapeutic applications. Its unique pharmacological properties make it a valuable tool for scientific research in various fields. Further research is needed to fully understand the mechanisms of action and potential applications of 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone.
Méthodes De Synthèse
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and microwave-assisted synthesis. One of the most common methods of synthesis involves the reaction between 2,4-dimethoxybenzaldehyde and 4-fluorobenzylideneacetone in the presence of a base catalyst such as NaOH.
Applications De Recherche Scientifique
5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 5-(2,4-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSPNEOOTPIGTL-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-bromo-4-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4981584.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)

![1-(3-fluoro-4-{4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4981625.png)
![1,3-dimethyl-7-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4981651.png)

![8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N~1~-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)

![1-[2-(3-methoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4981680.png)
![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)